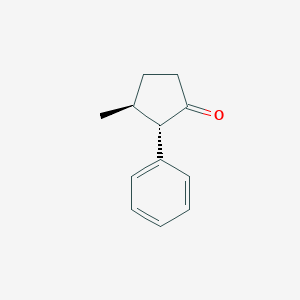
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group, along with a 2,2-dimethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 4-phenylcyclohexanone. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanal.
Reduction: Formation of 1-(2,2-dimethoxyethyl)-4-phenylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexane: Lacks the hydroxyl group, resulting in different chemical properties.
4-Phenylcyclohexanone: Contains a ketone group instead of the hydroxyl and dimethoxyethyl groups.
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexanal: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the 2,2-dimethoxyethyl side chain, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
779349-32-5 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O3/c1-18-15(19-2)12-16(17)10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3 |
InChI Key |
FQWSKJZEHVQQQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1(CCC(CC1)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
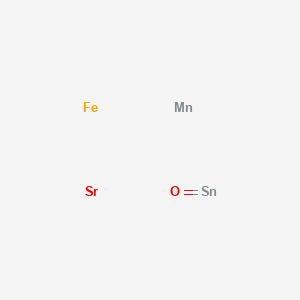

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
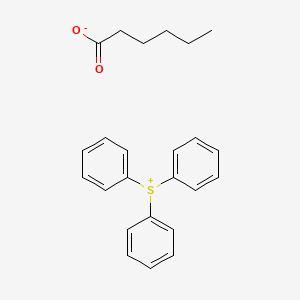

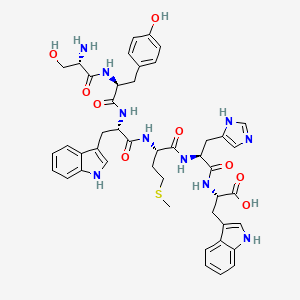
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
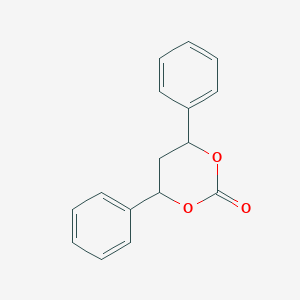

![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
